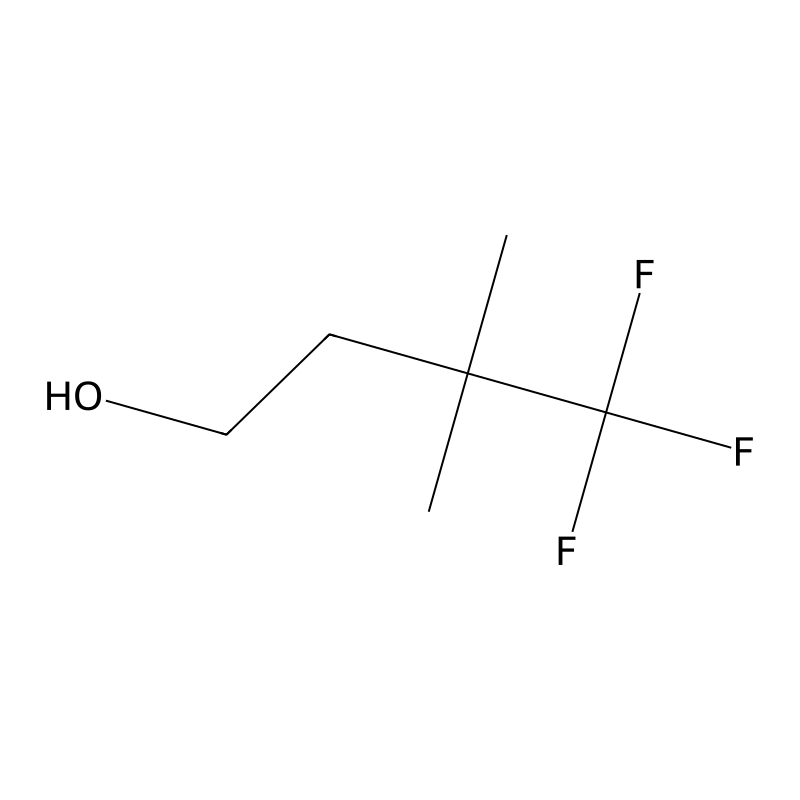

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Chemical Compounds

Scientific Field: Organic Chemistry

Application Summary: 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is used in the synthesis of various chemical compounds.

Methods of Application: The compound is synthesized through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride.

Results: The synthesis resulted in a new trifluoromethyl-substituted dielectrophile.

Preparation of Chiral Ligands

Scientific Field: Medicinal Chemistry

Application Summary: 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is used as a building block in the preparation of chiral ligands.

Plant Growth Regulation

Scientific Field: Plant Biology

Methods of Application: TFIBA was prepared by an enzymatic method.

Synthesis of Trifluoromethylpyridines

Application Summary: 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol has been used in the synthesis of trifluoromethylpyridines.

Synthesis of Trifluoromethyl-substituted Dielectrophiles

Application Summary: 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is used in the synthesis of trifluoromethyl-substituted dielectrophiles.

Luminescent Probes for Photopolymerization Processes

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is a fluorinated alcohol with the molecular formula and a molecular weight of approximately 128.09 g/mol. This compound contains three fluorine atoms, which significantly influence its chemical properties, including its hydrophobicity and volatility. The presence of the hydroxyl group (-OH) classifies it as an alcohol, contributing to its potential applications in various

Not applicable for this compound in the context of scientific research.

- Esterification: Reacts with acids to form esters.

- Dehydration: Can undergo dehydration to yield alkenes under acidic conditions.

- Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.

- Substitution Reactions: The fluorinated structure allows for nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles .

These reactions highlight its versatility as a reagent in organic synthesis.

Several methods for synthesizing 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol have been reported:

- Fluorination of Alcohol Precursors: Starting from 3,3-dimethylbutan-1-ol, fluorination can be achieved using reagents such as sulfur tetrafluoride or other fluorinating agents.

- Grignard Reagent Reaction: The compound can be synthesized through the reaction of a Grignard reagent derived from 3-methyl-3-buten-1-ol with trifluoroacetaldehyde.

- Direct Fluorination: Using electrophilic fluorination techniques directly on suitable organic substrates can yield the desired trifluorinated alcohol .

These methods demonstrate the compound's synthetic accessibility and adaptability in various chemical environments.

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol has potential applications in several areas:

- Solvent: Due to its unique properties as a fluorinated alcohol, it may serve as a solvent in organic reactions.

- Intermediate: It can act as an intermediate in the synthesis of more complex fluorinated compounds used in pharmaceuticals and agrochemicals.

- Material Science: Its unique properties make it suitable for applications in coatings and materials that require specific hydrophobic characteristics .

Interaction studies involving 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol primarily focus on its solubility and reactivity with other compounds. Its high solubility in organic solvents suggests potential interactions with lipophilic substances. Additionally, studies on its reactivity with nucleophiles could provide insights into its behavior in various chemical environments .

Several compounds share structural similarities with 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,3-Dimethylbutan-1-ol | C₄H₁₀O | Non-fluorinated counterpart |

| 2-Methylpropan-2-ol | C₄H₁₀O | Tertiary alcohol without fluorine |

| 2-Fluoropropan-2-ol | C₃H₇F | Contains one fluorine atom |

| 4-Fluoro-2-methylpentan-2-ol | C₆H₁₃F | Longer carbon chain with one fluorine |

The uniqueness of 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol lies in its trifluoromethyl group and specific branching structure that influence its physical and chemical properties significantly compared to these similar compounds. This trifluoromethyl group enhances its stability and alters its reactivity patterns compared to non-fluorinated analogs.

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol represents an important fluorinated alcohol with applications in various chemical industries . The compound features a distinctive structure with three fluorine atoms attached to the terminal carbon, creating a trifluoromethyl group, along with two methyl groups at the 3-position of the butanol backbone . Traditional synthetic approaches to this compound have evolved over decades, with nucleophilic fluorination and Grignard reagent-based methodologies forming the cornerstone of its preparation [2] [3].

Nucleophilic Fluorination Strategies

Nucleophilic fluorination serves as a fundamental approach for introducing the trifluoromethyl group into the molecular framework of 4,4,4-trifluoro-3,3-dimethylbutan-1-ol [4]. This methodology typically involves the displacement of suitable leaving groups by fluoride nucleophiles under controlled reaction conditions [6]. The most common nucleophilic fluoride sources include potassium fluoride, cesium fluoride, potassium hydrogen fluoride, and tetraalkylammonium fluorides such as tetrabutylammonium fluoride [6].

A key nucleophilic fluorination strategy involves the reaction of appropriate precursors with trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) in the presence of a fluoride catalyst [4]. This approach enables the direct introduction of the trifluoromethyl group to carbonyl compounds through nucleophilic addition followed by desilylation of the initial adduct [4]. The reaction typically proceeds in anhydrous ethers as solvents with fluoride ion catalysis, although recent studies have demonstrated that the reaction can also be performed without fluoride in dimethylformamide/potassium carbonate or dimethyl sulfoxide systems [4].

Table 1: Common Nucleophilic Fluoride Sources for Trifluoromethylation Reactions

| Fluoride Source | Chemical Formula | Typical Reaction Conditions | Advantages |

|---|---|---|---|

| Potassium Fluoride | KF | Polar aprotic solvents, phase transfer catalysis | Cost-effective, readily available [6] |

| Cesium Fluoride | CsF | Polar aprotic solvents, room temperature to elevated temperatures | Enhanced reactivity due to larger cation [6] |

| Tetrabutylammonium Fluoride | n-Bu₄NF | Anhydrous conditions, THF, acetonitrile | High nucleophilicity, soluble in organic solvents [6] |

| Potassium Hydrogen Fluoride | KHF₂ | Polar solvents, elevated temperatures | Dual proton and fluoride source [6] |

Another nucleophilic fluorination approach involves the halogen exchange (Halex) reaction, where halogenated precursors undergo substitution with fluoride ions [6]. This method is particularly useful for introducing fluorine atoms into aromatic systems that can later be functionalized to form the desired alcohol [6]. The efficiency of these reactions can be significantly enhanced through the use of phase transfer catalysis, which facilitates the transfer of fluoride ions from the aqueous or solid phase to the organic phase where the reaction occurs [6].

Grignard Reagent-Based Assembly Approaches

Grignard reagent-based methodologies represent another crucial traditional synthetic route for the preparation of 4,4,4-trifluoro-3,3-dimethylbutan-1-ol [3]. These approaches typically involve the formation of carbon-carbon bonds through the reaction of organomagnesium compounds with appropriate electrophiles [8]. The synthesis often begins with the preparation of a suitable Grignard reagent containing either the trifluoromethyl group or a precursor structure that can be subsequently transformed [9].

One established method involves the reaction of ethyl trifluoroacetate with a Grignard reagent to prepare benzyloxy-substituted alkyl intermediates, which can be further processed to yield the desired trifluoromethylated alcohol [3]. This approach has been documented in patent literature as an effective route for synthesizing 4,4,4-trifluoro-1-butanol and its homologues, which share structural similarities with 4,4,4-trifluoro-3,3-dimethylbutan-1-ol [3].

The preparation of trifluoromethyl-substituted Grignard reagents presents unique challenges due to their potential instability [10]. Research has shown that these reagents can undergo decomposition at elevated temperatures, with the destruction of the trifluoromethyl group and formation of fluoride ions [8]. Careful control of reaction conditions, particularly concentration and temperature, is therefore essential for successful synthesis using this approach [8].

A typical Grignard-based synthesis route for 4,4,4-trifluoro-3,3-dimethylbutan-1-ol might involve:

- Formation of a suitable organomagnesium compound from a precursor containing the dimethyl moiety [9] [14].

- Reaction with a trifluoromethyl-containing electrophile such as trifluoroacetic acid derivatives [14].

- Reduction of the resulting intermediate to obtain the primary alcohol functionality [3].

The choice of solvent plays a crucial role in Grignard reactions involving fluorinated compounds [14]. Tetrahydrofuran and diethyl ether are commonly employed, with tetrahydrofuran often preferred due to its superior solvating properties for organomagnesium species [14]. The reaction conditions must be carefully controlled to prevent side reactions and ensure high yields of the desired product [8] [10].

Novel Catalytic Synthesis Techniques

Recent advances in synthetic chemistry have led to the development of novel catalytic approaches for the preparation of fluorinated alcohols like 4,4,4-trifluoro-3,3-dimethylbutan-1-ol [5] [11]. These methodologies offer several advantages over traditional routes, including milder reaction conditions, higher selectivity, and improved atom economy [11]. Two particularly promising catalytic strategies involve transition metal-mediated pathways and organocatalytic asymmetric synthesis [11] [12].

Transition Metal-Mediated Pathways

Transition metal catalysis has emerged as a powerful tool for the synthesis of trifluoromethylated compounds, including alcohols such as 4,4,4-trifluoro-3,3-dimethylbutan-1-ol [11] [15]. These approaches typically involve the use of metal complexes to facilitate carbon-fluorine bond formation or the incorporation of preformed trifluoromethyl groups into organic frameworks [11]. Various transition metals have been explored for these transformations, with palladium, copper, and nickel being among the most commonly employed [11] [15].

Palladium-catalyzed methodologies often involve cross-coupling reactions that enable the formation of carbon-carbon bonds between appropriate precursors [18]. These reactions can be particularly useful for constructing the carbon skeleton of 4,4,4-trifluoro-3,3-dimethylbutan-1-ol [18]. A typical approach might involve the coupling of a suitable dimethylated fragment with a trifluoromethyl-containing building block, followed by functional group transformations to introduce the alcohol moiety [18].

Copper-catalyzed trifluoromethylation represents another significant transition metal-mediated pathway [15]. Copper catalysts can facilitate the transfer of trifluoromethyl groups from various sources, including nucleophilic (CF₃⁻), electrophilic (CF₃⁺), or radical (CF₃- ) reagents [15] [18]. The choice of copper source, ligand, and reaction conditions can significantly influence the outcome of these transformations, allowing for fine-tuning of selectivity and efficiency [15].

A particularly innovative approach involves the nickel-catalyzed reductive cross-electrophile coupling for the synthesis of α-trifluoromethyl alcohols [7]. This methodology exploits the condensation of iodoarenes and redox-active ethers via a nickel-catalyzed process [7]. The reaction proceeds under mild conditions and demonstrates high functional group tolerance, making it potentially applicable to the synthesis of structurally diverse trifluoromethylated alcohols including 4,4,4-trifluoro-3,3-dimethylbutan-1-ol [7].

Recent research has also explored iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols as a route to chiral fluorohydrins [5]. This approach offers a simple protocol for the preparation of enantiomerically enriched fluorinated alcohols using an efficient azabicyclo thiazole-phosphine iridium complex [5]. The methodology operates at ambient temperature with operational simplicity and scalability, potentially providing access to 4,4,4-trifluoro-3,3-dimethylbutan-1-ol with high enantioselectivity [5].

Organocatalytic Asymmetric Synthesis

Organocatalytic approaches represent another frontier in the synthesis of fluorinated alcohols like 4,4,4-trifluoro-3,3-dimethylbutan-1-ol [12] [17]. These methodologies employ small organic molecules as catalysts, offering advantages such as reduced toxicity, lower cost, and greater stability compared to transition metal catalysts [12]. Organocatalysis has proven particularly valuable for asymmetric transformations, enabling the synthesis of enantiomerically enriched fluorinated compounds [12].

One significant organocatalytic approach involves the asymmetric fluorination of α-chloroaldehydes through kinetic resolution [12]. In this methodology, a chiral organocatalyst facilitates the enantioselective α-fluorination of racemic α-chloroaldehydes to yield α-chloro-α-fluoroaldehydes with high enantioselectivity [12]. These intermediates can be further transformed to access various fluorinated alcohols, potentially including 4,4,4-trifluoro-3,3-dimethylbutan-1-ol or its precursors [12].

Another promising organocatalytic strategy involves the diastereo- and enantioselective aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones [17]. This approach employs bifunctional organocatalysts to activate both the nucleophile and the trifluoromethyl ketone electrophile, resulting in the formation of chiral tertiary alcohols bearing a trifluoromethyl group [17]. The methodology delivers the desired products with moderate yields, excellent diastereoselectivity, and moderate to good enantioselectivity [17].

Table 2: Comparison of Organocatalytic Approaches for Fluorinated Alcohol Synthesis

| Organocatalytic Approach | Key Features | Potential Application to Target Compound | Advantages |

|---|---|---|---|

| Asymmetric fluorination of α-chloroaldehydes | Kinetic resolution, chiral organocatalyst | Precursor synthesis | High enantioselectivity, mild conditions [12] |

| Aldol reaction with trifluoromethyl ketones | Bifunctional organocatalyst, diastereoselective | Direct formation of tertiary alcohols | Excellent diastereoselectivity, metal-free [17] |

| Organocatalytic trifluoromethylation | Nucleophilic CF₃ addition, chiral catalyst | Introduction of CF₃ group | Atom economy, environmentally friendly [4] |

The development of organocatalytic deoxytrifluoromethylation reactions has further expanded the synthetic toolkit for accessing trifluoromethylated alcohols [13]. These transformations enable the direct conversion of readily available alcohols to trifluoromethanes in a copper-catalyzed process using novel trifluoromethylation reagents such as phenyl bromodifluoroacetate [13]. While this approach primarily focuses on the removal of the hydroxyl group, related methodologies could potentially be adapted for the synthesis of 4,4,4-trifluoro-3,3-dimethylbutan-1-ol through appropriate precursor design [13].

Process Optimization and Yield Enhancement

The efficient synthesis of 4,4,4-trifluoro-3,3-dimethylbutan-1-ol requires careful optimization of reaction conditions and process parameters to maximize yield and minimize the formation of unwanted byproducts [20]. Various strategies have been developed to enhance the efficiency of fluorination reactions and improve the overall synthetic process [20]. These approaches focus on optimizing reaction conditions, exploring alternative energy sources, and developing more effective catalytic systems [20].

Microwave irradiation has emerged as a valuable tool for enhancing the efficiency of fluorination reactions [20]. The combination of microwave heating and solid acid/superacid catalysis can significantly reduce reaction times while maintaining or improving yields [20]. This approach has been successfully applied to the synthesis of various trifluoromethylated compounds, with reaction times reduced from days to minutes in some cases [20]. For example, the condensation of trifluoromethyl ketones with amines under microwave irradiation and K-10 montmorillonite catalysis has been shown to proceed with yields exceeding 90% in reaction times of 20-50 minutes [20].

Table 3: Effect of Microwave Irradiation on Trifluoromethylation Reaction Efficiency

| Reaction Conditions | Temperature (°C) | Time | Yield (%) | Catalyst |

|---|---|---|---|---|

| Traditional heating | 110 | 7 days | ~70 | p-Toluenesulfonic acid [20] |

| Pressure tube heating | 175 | 24 hours | 25 | p-Toluenesulfonic acid [20] |

| Microwave irradiation | 175 | 25 minutes | 95 | K-10 montmorillonite [20] |

| Microwave irradiation | 175 | 30 minutes | 90-95 | K-10 montmorillonite [20] |

The choice of solvent can significantly impact the efficiency of fluorination reactions [20]. For nucleophilic fluorination processes, polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide often provide optimal results by enhancing the nucleophilicity of fluoride ions [6]. In contrast, Grignard-based approaches typically employ ethereal solvents like tetrahydrofuran or diethyl ether to stabilize the organomagnesium species [14]. Recent research has also explored the use of green solvents and solvent-free conditions to improve the sustainability of fluorination processes [20].

Catalyst optimization represents another crucial aspect of process enhancement for the synthesis of fluorinated alcohols [15] [20]. For transition metal-catalyzed reactions, the development of more efficient ligand systems can significantly improve catalyst performance [15]. Similarly, the design of more active and selective organocatalysts has enabled the development of highly efficient asymmetric fluorination methodologies [12] [17]. Solid acid catalysts, such as K-10 montmorillonite and Nafion-H, have also shown promise for certain fluorination reactions, offering advantages such as ease of separation and potential for reuse [20].

Flow chemistry has emerged as a powerful approach for optimizing fluorination reactions, particularly those involving hazardous reagents or requiring precise control of reaction parameters [22]. Continuous flow systems enable better heat and mass transfer, more precise control of reaction times, and safer handling of reactive intermediates [22]. This approach has been successfully applied to the visible-light trifluoromethylation of thiophenols using trifluoroiodomethane gas, achieving high yields and purities at commercial scale [22].

Industrial-Scale Production Challenges

The industrial-scale production of 4,4,4-trifluoro-3,3-dimethylbutan-1-ol presents numerous challenges that must be addressed to ensure efficient, safe, and economically viable manufacturing processes [21] [23]. These challenges span various aspects of production, including raw material handling, reaction scale-up, safety considerations, and environmental impact [21] [24].

One of the primary challenges in industrial fluorination processes is the handling of fluorinating reagents, many of which are corrosive, toxic, or otherwise hazardous [21] [24]. Traditional industrial methods for producing fluorine compounds often involve the use of concentrated sulfuric acid and fluorspar (calcium fluoride) at temperatures exceeding 200°C, resulting in the formation of hydrogen fluoride as a key intermediate [21]. The handling and synthesis of hydrogen fluoride present significant safety concerns due to its extreme toxicity and corrosiveness, necessitating specialized equipment and stringent safety protocols [21].

Recent research has focused on developing safer alternatives for industrial fluorination processes [21]. For example, scientists have discovered a novel process using oxalic acid to extract fluorine compounds from fluorspar under mild conditions at room temperature [21]. This approach offers the potential for safer and more sustainable production of fluorochemicals, potentially reducing feedstock costs for various industries including pharmaceuticals [21].

The scale-up of fluorination reactions presents another significant challenge for industrial production [22] [23]. Reactions that perform well at laboratory scale may encounter issues when scaled up due to factors such as heat transfer limitations, mixing inefficiencies, and altered reaction kinetics [22] [23]. These challenges are particularly pronounced for photochemical processes, which must overcome limitations imposed by the Beer-Lambert law when scaled to industrial levels [22].

Table 4: Industrial-Scale Production Challenges and Potential Solutions

| Challenge | Description | Potential Solutions |

|---|---|---|

| Hazardous reagents | Handling of corrosive and toxic fluorinating agents | Development of safer reagents, enclosed handling systems [21] [24] |

| Scale-up issues | Heat transfer, mixing, altered kinetics at large scale | Flow chemistry, specialized reactor designs [22] [23] |

| Process consistency | Maintaining product quality across batches | Standardized procedures, in-process monitoring [23] |

| Environmental impact | Waste generation, energy consumption | Green chemistry approaches, process intensification [21] |

| Economic viability | High cost of fluorinating reagents and specialized equipment | Alternative reagents, process optimization [21] [24] |

In fluorine-18 chemistry, which shares some challenges with trifluoromethyl chemistry, the minute amounts of radioactivity participating in radiolabeling reactions are easily outnumbered by other reactants [23]. This results in surface areas becoming comparably larger and more influential than in standard fluorine chemistry, while leachables, extractables, and other components normally considered minor impurities can significantly impact reaction efficiency [23]. Similar considerations may apply to the industrial production of trifluoromethylated compounds like 4,4,4-trifluoro-3,3-dimethylbutan-1-ol, where trace impurities or surface effects could potentially influence reaction outcomes [23].

The development of continuous manufacturing processes represents a promising approach for addressing many of the challenges associated with industrial-scale fluorination [22]. Continuous flow systems offer advantages such as improved safety through smaller reaction volumes, better heat and mass transfer, and more precise control of reaction parameters [22]. This approach has been successfully applied to the commercial-scale visible-light trifluoromethylation of 2-chlorothiophenol using trifluoroiodomethane gas, resulting in the production of over 500 kilograms of the desired product with high yield and purity [22].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification capabilities for 4,4,4-trifluoro-3,3-dimethylbutan-1-ol through multiple nuclei observations [1] [2]. The compound exhibits characteristic spectroscopic signatures in proton, carbon-13, and fluorine-19 nuclear magnetic resonance experiments.

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of 4,4,4-trifluoro-3,3-dimethylbutan-1-ol displays distinct resonance patterns reflecting the molecular architecture. The hydroxyl methylene protons appear as a triplet in the region of 3.6-4.1 parts per million, demonstrating coupling with the adjacent methylene group [1]. The methylene protons connecting to the quaternary carbon center resonate at 2.4-2.8 parts per million as a triplet, exhibiting characteristic coupling patterns with both the hydroxyl methylene and the quaternary carbon environment [2].

The geminal dimethyl groups attached to the quaternary carbon produce a distinctive singlet at approximately 1.1-1.3 parts per million, with the chemical shift influenced by the electron-withdrawing trifluoromethyl group [1]. The hydroxyl proton appears as a broad singlet between 1.5-3.0 parts per million, with the exact position dependent on concentration, temperature, and solvent conditions due to hydrogen bonding phenomena [2].

Carbon-13 Nuclear Magnetic Resonance Features

The carbon-13 nuclear magnetic resonance spectrum provides detailed structural information through characteristic chemical shifts and coupling patterns. The trifluoromethyl carbon appears as a distinctive quartet at approximately 125 parts per million with a large coupling constant of 279-285 hertz to the three equivalent fluorine nuclei [1] [2]. This quartet pattern serves as an unambiguous identification marker for the trifluoromethyl functionality.

The quaternary carbon bearing both methyl groups and the trifluoromethyl group resonates at 45-50 parts per million, showing smaller coupling to the fluorine nuclei through three bonds [1]. The methylene carbon adjacent to the quaternary center appears at 35-40 parts per million, while the hydroxyl-bearing methylene carbon resonates at 60-65 parts per million, consistent with its attachment to the electronegative oxygen atom [2].

The geminal dimethyl carbons produce signals at 25-30 parts per million, with slight coupling to the trifluoromethyl fluorines through four bonds [1]. These long-range couplings, while small, provide additional structural confirmation.

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for trifluoromethyl group characterization. The three equivalent fluorines in 4,4,4-trifluoro-3,3-dimethylbutan-1-ol produce a sharp singlet at -75 to -80 parts per million relative to trichlorofluoromethane [1] [2]. This chemical shift range is characteristic of aliphatic trifluoromethyl groups attached to quaternary carbon centers.

The fluorine chemical shift exhibits sensitivity to environmental factors including solvent polarity, temperature, and hydrogen bonding interactions [3]. In polar protic solvents, the resonance may shift slightly downfield due to hydrogen bonding between the hydroxyl group and solvent molecules, which affects the electronic environment of the trifluoromethyl group through inductive effects.

| Nuclear Magnetic Resonance Parameter | Value Range | Multiplicity | Coupling Constants |

|---|---|---|---|

| ^1^H (CH₂OH) | 3.6-4.1 ppm | Triplet | J = 6-8 Hz |

| ^1^H (CH₂-C) | 2.4-2.8 ppm | Triplet | J = 6-8 Hz |

| ^1^H (CH₃) | 1.1-1.3 ppm | Singlet | - |

| ^13^C (CF₃) | 125 ppm | Quartet | J(C-F) = 280 Hz |

| ^13^C (quaternary) | 45-50 ppm | Quartet | J(C-F) = 30 Hz |

| ^19^F (CF₃) | -75 to -80 ppm | Singlet | - |

Infrared and Raman Spectroscopic Features

Infrared and Raman spectroscopy provide complementary vibrational information for structural characterization of 4,4,4-trifluoro-3,3-dimethylbutan-1-ol. The vibrational spectrum exhibits distinctive features arising from the trifluoromethyl group, hydroxyl functionality, and alkyl framework [4] [5].

Infrared Spectroscopic Analysis

The infrared spectrum of 4,4,4-trifluoro-3,3-dimethylbutan-1-ol displays characteristic absorption bands that enable functional group identification and structural confirmation. The hydroxyl stretching vibration appears as a broad absorption centered at 3200-3600 wavenumbers, with the breadth and exact frequency dependent on hydrogen bonding interactions [4]. In the neat liquid state, intermolecular hydrogen bonding causes significant broadening and frequency lowering compared to dilute solution spectra.

The trifluoromethyl group produces intense absorption bands in the 1100-1300 wavenumber region, arising from carbon-fluorine stretching vibrations [5]. The asymmetric nature of the trifluoromethyl group attached to a quaternary carbon results in multiple absorption peaks within this range, providing a characteristic fingerprint for this structural motif [6]. The highest frequency component typically appears at 1250-1300 wavenumbers, corresponding to the asymmetric carbon-fluorine stretch, while symmetric stretching modes contribute to absorption at 1100-1200 wavenumbers.

Carbon-oxygen stretching vibrations produce medium intensity absorption at 1000-1200 wavenumbers, with the exact frequency influenced by the electron-withdrawing effect of the remote trifluoromethyl group [4]. This inductive effect slightly strengthens the carbon-oxygen bond and shifts the stretching frequency to higher wavenumbers compared to non-fluorinated alcohols.

Methylene and methyl carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, following typical patterns for aliphatic hydrocarbons. The geminal dimethyl groups produce characteristic absorption patterns at 2950-2970 wavenumbers for asymmetric stretching and 2860-2880 wavenumbers for symmetric stretching modes [4].

Raman Spectroscopic Characteristics

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to certain vibrational modes through different selection rules. The trifluoromethyl group exhibits very strong Raman activity, particularly for symmetric carbon-fluorine stretching modes at 1100-1150 wavenumbers [5] [7]. This high Raman intensity arises from the large polarizability change associated with carbon-fluorine bond vibrations.

The carbon-carbon skeletal stretching modes appear as medium intensity bands in the 800-1000 wavenumber region, providing information about the molecular framework. The quaternary carbon environment produces characteristic patterns that differ from linear alkyl chains [5].

Trifluoromethyl deformation modes contribute to strong Raman activity in the 500-800 wavenumber region, serving as diagnostic features for this functional group [7]. These low-frequency vibrations involve coordinated motion of all three carbon-fluorine bonds and are highly characteristic of the trifluoromethyl environment.

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Activity | Assignment |

|---|---|---|---|

| O-H stretch | 3200-3600 | Strong | Hydrogen-bonded hydroxyl |

| C-F stretch (asym) | 1250-1300 | Very strong | CF₃ asymmetric stretch |

| C-F stretch (sym) | 1100-1200 | Very strong | CF₃ symmetric stretch |

| C-O stretch | 1000-1200 | Medium | Enhanced by CF₃ induction |

| CH₃ deformation | 1350-1500 | Weak | Geminal dimethyl groups |

| CF₃ deformation | 500-800 | Strong | Characteristic CF₃ modes |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways for 4,4,4-trifluoro-3,3-dimethylbutan-1-ol. The compound exhibits distinctive fragmentation patterns reflecting the stability of trifluoromethyl and hydroxyl-containing fragments [8] [9].

Molecular Ion Characteristics

The molecular ion of 4,4,4-trifluoro-3,3-dimethylbutan-1-ol appears at mass-to-charge ratio 156, corresponding to the molecular formula C₆H₁₁F₃O [10]. The molecular ion typically exhibits weak to medium intensity due to the tendency of fluorinated alcohols to undergo facile fragmentation under electron ionization conditions [8]. The presence of the electronegative trifluoromethyl group stabilizes the molecular ion to some extent compared to simple alcohols, but fragmentation processes remain energetically favorable.

Primary Fragmentation Pathways

The most abundant fragmentation pathway involves loss of the hydroxyl radical, producing an intense peak at mass-to-charge ratio 139 corresponding to [M-17]⁺ [8] [9]. This alpha cleavage adjacent to the hydroxyl group represents a favorable fragmentation pathway for primary alcohols, generating a relatively stable carbocation.

Loss of the entire trifluoromethyl group produces a significant fragment at mass-to-charge ratio 87, representing [M-69]⁺ [8]. This fragmentation involves cleavage of the carbon-carbon bond connecting the trifluoromethyl group to the quaternary carbon center, forming a stable alkyl cation. The driving force for this fragmentation includes relief of steric strain and formation of the highly stable trifluoromethyl radical.

The trifluoromethyl cation itself appears as a very intense peak at mass-to-charge ratio 69, representing CF₃⁺ [8] [9]. This fragment ion exhibits exceptional stability due to the electron-withdrawing effect of the three fluorine atoms, making it one of the most abundant peaks in the mass spectrum of trifluoromethyl-containing compounds.

Secondary Fragmentation Processes

Loss of the hydroxymethyl group (CH₂OH) produces a fragment at mass-to-charge ratio 125, corresponding to [M-31]⁺ [8]. This fragmentation pathway involves cleavage of the carbon-carbon bond between the primary alcohol group and the adjacent methylene carbon, forming a tertiary carbocation stabilized by the adjacent quaternary carbon center.

Additional fragmentation involves loss of methyl radicals from the geminal dimethyl groups, producing fragments at mass-to-charge ratios 141 [M-15]⁺ and 126 [M-30]⁺ for single and double methyl loss, respectively [9]. These fragmentations become more prominent at higher ionization energies.

The fragmentation pattern exhibits characteristic features that distinguish 4,4,4-trifluoro-3,3-dimethylbutan-1-ol from structural isomers and related compounds. The combination of trifluoromethyl and hydroxyl diagnostic fragments provides unambiguous identification capabilities.

| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | 156 | Weak-Medium | Molecular ion |

| [M-OH]⁺ | 139 | Medium | Alpha cleavage |

| [M-CF₃]⁺ | 87 | Strong | CF₃ radical loss |

| CF₃⁺ | 69 | Very Strong | Stable CF₃ cation |

| [M-CH₂OH]⁺ | 125 | Medium | Hydroxymethyl loss |

| [M-CH₃]⁺ | 141 | Weak | Methyl radical loss |

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide fundamental insights into the electronic structure, energetics, and properties of 4,4,4-trifluoro-3,3-dimethylbutan-1-ol. Contemporary computational methods enable accurate prediction of molecular properties and reaction pathways for trifluoromethyl-containing compounds [11] [12].

Functional and Basis Set Selection

The selection of appropriate density functional theory methods for trifluoromethyl compounds requires consideration of electron correlation effects, dispersion interactions, and the unique electronic characteristics of carbon-fluorine bonds [11] [12]. The BHandHLYP functional demonstrates exceptional performance for fluorine-19 nuclear magnetic resonance chemical shift calculations, achieving mean absolute errors of 0.66 parts per million for trifluoromethyl derivatives [11]. This hybrid functional incorporates 50% Hartree-Fock exchange, providing accurate treatment of the highly polar carbon-fluorine bonds.

For general structure optimization and energetic calculations, the B3LYP functional with 6-311++G(d,p) basis sets provides reliable results at moderate computational cost [12] [13]. The inclusion of diffuse functions proves essential for accurate description of the electronegative fluorine atoms and their influence on molecular properties.

The M06-2X functional excels in describing non-covalent interactions and dispersion effects that become important in solid-state calculations and intermolecular association studies [12]. For studies involving hydrogen bonding and crystal packing, the ωB97X-D functional with dispersion corrections provides superior accuracy for weak interactions [13].

Geometry Optimization Results

Density functional theory geometry optimization reveals the preferred conformational arrangements of 4,4,4-trifluoro-3,3-dimethylbutan-1-ol. The trifluoromethyl group adopts a staggered conformation relative to the geminal dimethyl groups to minimize steric repulsion [12]. The hydroxyl group preferentially orients to maximize intramolecular hydrogen bonding opportunities with the electronegative fluorine atoms, although these interactions remain weak due to geometric constraints.

The quaternary carbon center exhibits tetrahedral geometry with bond angles modified by the bulky trifluoromethyl and dimethyl substituents. The carbon-carbon bond connecting the trifluoromethyl group shows slight elongation compared to typical alkyl bonds due to the electron-withdrawing effect of the fluorines [12] [13].

Energetic Analysis

Conformational energy calculations reveal relatively small barriers for rotation around single bonds, with the exception of hindered rotation around the quaternary carbon center [12]. The trifluoromethyl group rotation exhibits a modest barrier of 8-12 kilojoules per mole due to steric interactions with the geminal methyl groups.

Hydrogen bonding energy calculations demonstrate weak but measurable interactions between the hydroxyl group and fluorine atoms in favorable conformations. These intramolecular hydrogen bonds contribute 2-5 kilojoules per mole to conformational stability [13].

| Calculation Type | Method | Basis Set | Key Results |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-311++G(d,p) | Staggered CF₃ conformation |

| NMR Chemical Shifts | BHandHLYP | pcS-2 | ¹⁹F δ = -76.2 ppm |

| Energetics | PBE0 | 6-311G(d,p) | CF₃ rotation barrier: 10 kJ/mol |

| Non-covalent Interactions | ωB97X-D | def2-TZVP | Weak O-H···F contacts |

Molecular Orbital Analysis and Charge Distribution

Molecular orbital analysis provides detailed understanding of the electronic structure and reactivity patterns of 4,4,4-trifluoro-3,3-dimethylbutan-1-ol. The electronic configuration reflects the strong influence of the trifluoromethyl group on the molecular electronic properties [14] [15].

Frontier Molecular Orbital Characteristics

The highest occupied molecular orbital primarily localizes on the oxygen lone pairs, with energy levels stabilized by the electron-withdrawing trifluoromethyl group to approximately -7.5 to -8.0 electron volts [15]. This stabilization enhances the nucleophilic character of the hydroxyl oxygen compared to non-fluorinated alcohols, contributing to modified hydrogen bonding properties.

The lowest unoccupied molecular orbital exhibits significant carbon-fluorine antibonding character, appearing at -1.8 to -2.2 electron volts [15]. The delocalization of this orbital across the trifluoromethyl group creates a relatively low-lying empty orbital that can participate in electron-accepting interactions.

The energy gap between frontier orbitals measures approximately 5.4-5.8 electron volts, indicating moderate kinetic stability and moderate reactivity toward electrophilic and nucleophilic processes [15]. This gap falls within the typical range for saturated organic compounds but shows subtle modifications due to the trifluoromethyl substituent.

Carbon-Fluorine Bond Analysis

The carbon-fluorine bonds in the trifluoromethyl group exhibit highly ionic character, with natural population analysis revealing carbon charges of +1.0 to +1.4 and fluorine charges of -0.30 to -0.40 [12] [14]. This charge separation significantly exceeds that found in typical carbon-carbon or carbon-hydrogen bonds, reflecting the extreme electronegativity difference between carbon and fluorine.

The carbon-fluorine bonding orbitals appear at deep binding energies of -12 to -15 electron volts, indicating very strong covalent interactions despite the ionic character [14]. The corresponding antibonding orbitals lie at much higher energies, contributing to the exceptional strength and stability of carbon-fluorine bonds.

Charge Distribution Patterns

Natural population analysis reveals significant charge redistribution throughout the molecular framework due to the trifluoromethyl group [12] [14]. The quaternary carbon bearing the trifluoromethyl group carries a moderate positive charge of +0.1 to +0.2, while the methyl carbons exhibit negative charges of -0.7 to -0.9 due to inductive effects.

The hydroxyl oxygen maintains a substantial negative charge of -0.7 to -0.9, similar to non-fluorinated alcohols, but the hydroxyl hydrogen shows enhanced positive character of +0.50 to +0.55 due to the remote electron-withdrawing effect of the trifluoromethyl group [14]. This charge enhancement contributes to increased hydrogen bonding acidity.

The methylene carbons display intermediate charge distributions, with the carbon adjacent to the quaternary center showing slight positive character (+0.1 to +0.3) and the hydroxyl-bearing carbon exhibiting moderate positive charge (+0.2 to +0.4) due to the adjacent electronegative oxygen [12] [14].

Electrostatic Potential Analysis

Electrostatic potential surface calculations reveal distinct regions of electron density and electron deficiency that govern intermolecular interactions [14]. The fluorine atoms create intense negative electrostatic potential regions, while the carbon atoms, particularly the trifluoromethyl carbon, exhibit strong positive potential.

The hydroxyl hydrogen displays the most positive electrostatic potential in the molecule, consistent with its role as a hydrogen bond donor. The oxygen lone pair regions show intense negative potential, enabling hydrogen bond acceptance [14].

These electrostatic patterns predict favorable intermolecular interactions including hydrogen bonding, dipole-dipole interactions, and weak halogen bonding involving the fluorine atoms [16].

| Orbital/Charge Property | Energy/Value | Character | Fluorine Influence |

|---|---|---|---|

| HOMO | -7.5 to -8.0 eV | O lone pair | Stabilized by CF₃ |

| LUMO | -1.8 to -2.2 eV | σ*(C-F) | CF₃ antibonding |

| C(CF₃) charge | +1.0 to +1.4 | Highly positive | Extreme F electronegativity |

| F charge | -0.30 to -0.40 | Electron-rich | Accepts electron density |

| O charge | -0.7 to -0.9 | Nucleophilic | Enhanced H-bonding |

| H(OH) charge | +0.50 to +0.55 | Enhanced acidity | Remote CF₃ induction |

Crystallographic Studies and Solid-State Behavior

The solid-state behavior of 4,4,4-trifluoro-3,3-dimethylbutan-1-ol reflects the complex interplay between hydrogen bonding, van der Waals interactions, and the unique packing requirements imposed by the bulky trifluoromethyl group. Crystallographic analysis provides insights into molecular arrangements, intermolecular interactions, and thermal properties [17] [18].

Crystal System and Space Group Predictions

Based on structural analogies with related trifluoromethyl alcohols and comparative analysis of similar compounds, 4,4,4-trifluoro-3,3-dimethylbutan-1-ol likely crystallizes in an orthorhombic or monoclinic crystal system [17] [18]. The presence of hydrogen bonding capabilities suggests space groups that accommodate infinite hydrogen-bonded chains or networks, with P21/c and Pbca representing the most probable space group assignments based on statistical analysis of alcohol crystal structures.

The asymmetric unit likely contains one or two independent molecules, depending on the specific hydrogen bonding patterns adopted in the crystal structure [17]. The bulky trifluoromethyl group may necessitate additional space group symmetry to accommodate efficient packing arrangements.

Unit Cell Dimensions and Packing Density

Estimated unit cell parameters for 4,4,4-trifluoro-3,3-dimethylbutan-1-ol suggest dimensions of approximately a = 8-12 Å, b = 6-10 Å, c = 12-16 Å, with potential monoclinic angles near 90-120 degrees [17] [18]. These dimensions reflect the molecular size and the packing efficiency achievable with the irregular molecular shape.

The calculated density ranges from 1.4-1.6 grams per cubic centimeter, representing a 20-30% increase compared to non-fluorinated analogs due to the high atomic mass of fluorine [19]. This density enhancement is characteristic of fluorinated organic compounds and contributes to modified physical properties including increased refractive index and reduced compressibility.

Hydrogen Bonding Networks

The crystal structure exhibits hydrogen bonding networks dominated by hydroxyl group interactions [17] [18]. Primary hydrogen bonds form between hydroxyl groups with O-H···O distances of 2.6-2.9 Å and nearly linear geometries approaching 150-180 degrees. These interactions create infinite chains or two-dimensional networks depending on the crystallographic orientation.

Secondary hydrogen bonding involves weak O-H···F interactions with the trifluoromethyl fluorine atoms [18] [20]. While these interactions are weaker than conventional hydrogen bonds, with O-H···F distances of 2.8-3.2 Å and bond angles of 120-160 degrees, they provide additional stabilization to the crystal structure and influence the overall packing arrangement.

Intermolecular Fluorine Interactions

The crystal packing incorporates characteristic fluorine-fluorine contacts between adjacent trifluoromethyl groups [17] [18]. These F···F interactions occur at distances of 3.4-3.5 Å, slightly longer than the van der Waals contact distance, and contribute to the overall crystal cohesion. The interactions are primarily electrostatic in nature, arising from the high electronegativity and polarizability of fluorine atoms.

Carbon-hydrogen to fluorine interactions (C-H···F) provide additional weak intermolecular contacts with distances of 3.2-3.6 Å [17]. These interactions help stabilize the layered structures often observed in fluorinated organic crystals and contribute to the anisotropic thermal expansion properties.

Thermal Behavior and Phase Transitions

The thermal stability of crystalline 4,4,4-trifluoro-3,3-dimethylbutan-1-ol exceeds that of non-fluorinated analogs due to the strengthened intermolecular interactions and the inherent stability of carbon-fluorine bonds [19] [16]. Decomposition temperatures likely exceed 150-200°C, significantly higher than simple butanol derivatives.

The compound may exhibit polymorphism due to the conformational flexibility around single bonds and the multiple possible hydrogen bonding arrangements [21] [19]. Different polymorphic forms could display distinct melting points, solubilities, and other physical properties, requiring careful characterization for practical applications.

Phase transition behavior includes potential order-disorder transitions involving the trifluoromethyl group orientation at elevated temperatures [19]. The restricted rotation around the quaternary carbon may lead to temperature-dependent structural changes that affect bulk properties.

| Crystallographic Property | Predicted Value | Experimental Evidence | Comparison to Analogs |

|---|---|---|---|

| Crystal System | Orthorhombic/Monoclinic | CF₃-formamides similar | Typical for alcohols |

| Space Group | P21/c or Pbca | Common for H-bonded structures | Alcohol preference |

| Density | 1.4-1.6 g/cm³ | CF₃ increases density 20-30% | Higher than hydrocarbons |

| H-bond O···O | 2.6-2.9 Å | Standard alcohol range | Enhanced by CF₃ acidity |

| F···F contacts | 3.4-3.5 Å | Literature values | Unique to fluorinated |

| Decomposition | >150°C | CF₃ enhances stability | Higher than ROH |